Voxilaprevir (GS-9857) is a direct-acting antiviral agent (DAA) that acts as a pan-genotypic nonstructural (NS) protein 3/4A protease inhibitor. [] It is primarily used in scientific research to study the hepatitis C virus (HCV) and its inhibition. Voxilaprevir exhibits potent antiviral activity against various HCV genotypes (1-6) and possesses an improved resistance profile compared to previous HCV protease inhibitors. []
Voxilaprevir is a novel compound developed as a pan-genotypic inhibitor of the hepatitis C virus. It is primarily used in combination therapies for treating chronic hepatitis C infections, particularly in patients who have previously been treated. Voxilaprevir is classified as a non-structural protein 3/4A protease inhibitor, which plays a crucial role in the viral replication process.
Voxilaprevir was discovered and developed by Gilead Sciences, and it is a key component of the combination drug Vosevi, which includes sofosbuvir and velpatasvir. The compound belongs to the class of antiviral agents specifically targeting the hepatitis C virus. Its development was aimed at addressing various genotypes of hepatitis C, making it a versatile option for treatment.
The synthesis of Voxilaprevir involves several key steps designed to optimize yield and purity. According to published studies, the synthesis can be summarized as follows:
The detailed synthetic pathway has been documented in scientific literature, highlighting the efficiency of the methods used to produce Voxilaprevir in a pharmaceutical setting .
Voxilaprevir has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula is C22H28N6O4S, with a molecular weight of approximately 444.56 g/mol.
Voxilaprevir undergoes various chemical reactions during its synthesis, including:
The careful design of these reactions ensures that Voxilaprevir maintains its efficacy as an antiviral agent while minimizing by-products .
Voxilaprevir exerts its antiviral effects by inhibiting the non-structural protein 3/4A protease of the hepatitis C virus. This enzyme is critical for processing viral polyproteins into functional proteins necessary for viral replication.
Voxilaprevir exhibits several notable physical and chemical properties:
Voxilaprevir is primarily used in clinical settings for treating chronic hepatitis C infections. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3